N'-[(2Z,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-4-nitrobenzohydrazide
Overview
Description
N’-[(2Z,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-4-nitrobenzohydrazide is a complex organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2Z,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-4-nitrobenzohydrazide typically involves the condensation reaction between 4-nitrobenzohydrazide and a furan-based aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[(2Z,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazide linkage can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino-substituted benzohydrazide derivatives.
Substitution: Various hydrazide derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(2Z,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-4-nitrobenzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Medicine: Potential use in drug development for its cytotoxic effects against certain cancer cell lines.
Industry: Utilized in the synthesis of advanced materials and dyes due to its unique structural features.
Mechanism of Action
The mechanism of action of N’-[(2Z,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-4-nitrobenzohydrazide involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The furan ring can interact with enzymes and proteins, leading to inhibition of their activity. Additionally, the hydrazide linkage can form covalent bonds with nucleophilic sites in biomolecules, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N’-[(2Z,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2-hydroxybenzohydrazide: Similar structure but with a hydroxy group instead of a nitro group.
N’-[(2Z,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-4-aminobenzohydrazide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
N’-[(2Z,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-4-nitrobenzohydrazide is unique due to the presence of both the nitro group and the furan ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(Z)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-11(4-9-14-3-2-10-22-14)16-17-15(19)12-5-7-13(8-6-12)18(20)21/h2-10H,1H3,(H,17,19)/b9-4+,16-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXADHHCJGGLOR-KTSCLACCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C=CC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C=C/C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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